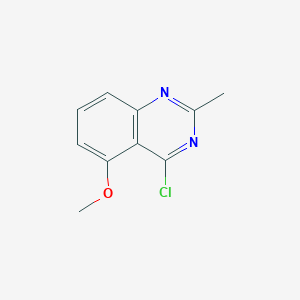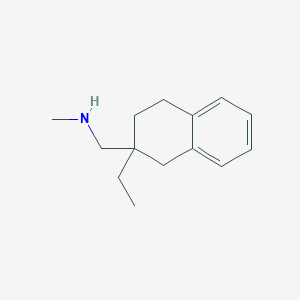
1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of amines It is characterized by a naphthalene ring system with an ethyl group and a methylamine group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Naphthalene Ring System: The naphthalene ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reduction of the Naphthalene Ring: The naphthalene ring can be partially reduced to a tetrahydronaphthalene ring using hydrogenation with a palladium catalyst.
Attachment of the Methylamine Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions: 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons using hydrogen gas and a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, typically under basic conditions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Secondary or tertiary amines.
科学的研究の応用
1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be utilized in studies investigating the interaction of amine-containing compounds with biological systems.
作用機序
The mechanism of action of 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with target sites, influencing biological pathways. Specific pathways and targets would depend on the context of its application, such as neurotransmitter receptors in medicinal chemistry.
類似化合物との比較
1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group on the amine.
1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-propylmethanamine: Similar structure but with a propyl group instead of a methyl group on the amine.
Uniqueness: 1-(2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine is unique due to its specific combination of the naphthalene ring system with an ethyl group and a methylamine group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
1-(2-ethyl-3,4-dihydro-1H-naphthalen-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C14H21N/c1-3-14(11-15-2)9-8-12-6-4-5-7-13(12)10-14/h4-7,15H,3,8-11H2,1-2H3 |
InChIキー |
AXYBALMOQADNGY-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC2=CC=CC=C2C1)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



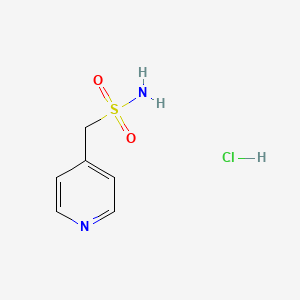
![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
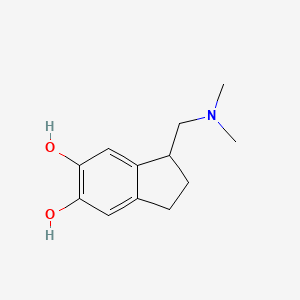
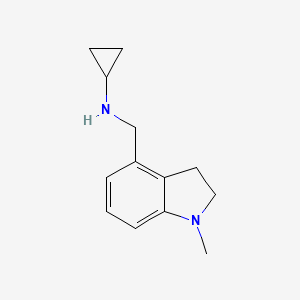
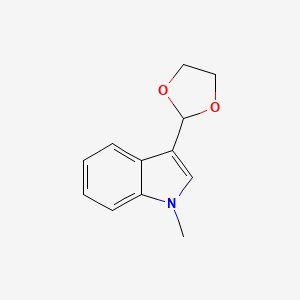
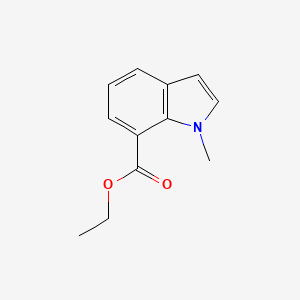
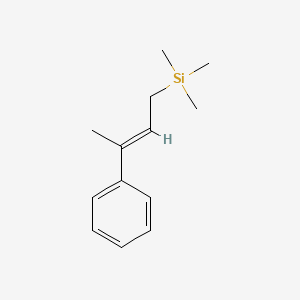
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)
